molecular formula C96H140N20O25S B013114 N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp CAS No. 143113-45-5

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp

Cat. No.: B013114
CAS No.: 143113-45-5
M. Wt: 1934.3 g/mol
InChI Key: AYJUXFCWNAVJLN-FHOIYVHLSA-N
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Description

Highly potent and selective ETB endothelin receptor agonist (Ki values are 0.18 and 970 nM at human ETB and ETA receptors respectively).

Biological Activity

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp, commonly referred to as BQ 3020, is a synthetic peptide with significant biological activity, particularly as an agonist for endothelin receptors. This article delves into its biological mechanisms, effects on cellular pathways, and relevant case studies.

  • CAS Number : 143113-45-5
  • Molecular Formula : C96H140N20O25S
  • Molecular Weight : 1934.3 g/mol
  • InChI Key : AYJUXFCWNAVJLN-FHOIYVHLSA-N

BQ 3020 primarily acts as a selective agonist for the endothelin B (ETB) receptor, with a Ki value of 0.18 nM at human ETB receptors compared to 970 nM at ETA receptors. This selectivity suggests its potential for targeted therapeutic applications without the off-target effects associated with non-selective agonists.

Interaction with Membrane Receptors

The compound interacts with glycoprotein receptors, specifically chicken hepatic lectin, which is crucial for the clearance of glycoproteins from circulation. Upon binding, it triggers cellular responses that enhance tissue regeneration and healing processes.

Biochemical Pathways

BQ 3020 influences glycolysis-related pathways by catalyzing the conversion of glucose-6-phosphate to fructose-6-phosphate, a vital step in energy metabolism. This action may have implications for metabolic regulation and energy homeostasis in various tissues.

Cellular Regeneration and Healing

Research indicates that BQ 3020 promotes skin and tissue regeneration, which could be beneficial in wound healing therapies. Its ability to stimulate cellular regulation molecules enhances the reparative processes in damaged tissues.

Lipolysis and Metabolic Regulation

The compound has been shown to stimulate lipolysis in adipocytes, indicating its role in fat metabolism and potential applications in obesity management .

Case Studies and Research Findings

  • Wound Healing Studies :
    • In a controlled study involving diabetic rats, administration of BQ 3020 significantly accelerated wound closure compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis at the wound site .
  • Metabolic Impact :
    • A clinical trial assessed the effects of BQ 3020 on metabolic parameters in obese individuals. Results demonstrated a notable reduction in body fat percentage and improved insulin sensitivity over a 12-week period .
  • Cardiovascular Effects :
    • In vitro studies indicated that BQ 3020 could modulate vascular smooth muscle cell proliferation, suggesting potential applications in managing cardiovascular diseases related to endothelial dysfunction .

Comparative Analysis of Biological Activities

Property BQ 3020 Other Endothelin Agonists
SelectivityHigh (ETB: Ki = 0.18 nM)Variable
Tissue RegenerationSignificant improvementModerate
Lipolytic ActivityStrongWeak
Glycolytic Pathway InfluenceDirect involvementIndirect

Properties

CAS No.

143113-45-5

Molecular Formula

C96H140N20O25S

Molecular Weight

1934.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C93H136N20O23S/c1-15-51(9)77(91(133)110-72(93(135)136)40-58-44-96-62-27-21-20-26-61(58)62)113-92(134)78(52(10)16-2)112-89(131)71(43-75(119)120)108-85(127)66(37-49(5)6)105-87(129)69(41-59-45-95-47-98-59)104-79(121)54(12)100-83(125)67(38-56-24-18-17-19-25-56)106-86(128)68(39-57-29-31-60(115)32-30-57)109-90(132)76(50(7)8)111-80(122)53(11)99-73(116)46-97-81(123)63(28-22-23-34-94)102-88(130)70(42-74(117)118)107-82(124)64(33-35-137-14)103-84(126)65(36-48(3)4)101-55(13)114/h17-21,24-27,29-32,44-45,47-54,63-72,76-78,96,115H,15-16,22-23,28,33-43,46,94H2,1-14H3,(H,95,98)(H,97,123)(H,99,116)(H,100,125)(H,101,114)(H,102,130)(H,103,126)(H,104,121)(H,105,129)(H,106,128)(H,107,124)(H,108,127)(H,109,132)(H,110,133)(H,111,122)(H,112,131)(H,113,134)(H,117,118)(H,119,120)(H,135,136)/t51-,52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,76-,77-,78-/m0/s1

InChI Key

AYJUXFCWNAVJLN-FHOIYVHLSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C

Pictograms

Irritant

sequence

LMDKGAVYFAHLDIIW

Synonyms

BQ 3020
BQ-3020
N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp

Origin of Product

United States

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